(S)-1-Methylpyrrolidine-3-carboxylic acid
描述
Overview of Pyrrolidine-3-carboxylic Acid Derivatives
Pyrrolidine-3-carboxylic acid derivatives constitute a significant class of heterocyclic compounds characterized by their five-membered nitrogen-containing ring structure with a carboxylic acid functionality at the 3-position. These compounds are fundamentally related to β-proline, a non-proteinogenic amino acid that exists in two enantiomeric forms. The pyrrolidine ring system provides structural rigidity while maintaining sufficient flexibility for diverse chemical transformations, making these derivatives particularly valuable in pharmaceutical applications.
The structural diversity within this family of compounds stems from various substitution patterns on the pyrrolidine ring. This compound specifically features a methyl group attached to the nitrogen atom at position 1, combined with the characteristic carboxylic acid group at position 3 in the S-configuration. This particular substitution pattern imparts unique physicochemical properties that distinguish it from other pyrrolidine derivatives.
Research has demonstrated that pyrrolidine-3-carboxylic acid derivatives serve multiple roles in biological systems and synthetic chemistry. Some derivatives function as bioactive molecules with therapeutic potential, while others act as catalysts for chemical transformations or serve as building blocks for more complex molecular architectures. The global market for proline-related compounds, which includes pyrrolidine-3-carboxylic acid derivatives, currently represents approximately 268 million United States dollars and is projected to reach 363 million United States dollars, reflecting the growing commercial importance of these compounds.
The heterocyclic nature of these compounds places them within the broader category of nitrogen-containing ring systems that have proven essential in medicinal chemistry. The β-amino acid classification of pyrrolidine-3-carboxylic acid derivatives indicates their structural relationship to naturally occurring amino acids, though they exhibit distinct conformational and biological properties due to the additional carbon atom in the backbone compared to standard α-amino acids.
Historical Context and Discovery
The historical development of pyrrolidine-3-carboxylic acid chemistry can be traced to the early investigations of proline and related cyclic amino acids. Richard Willstätter first isolated proline in 1900 during his studies of N-methylproline, establishing the foundational understanding of pyrrolidine-containing amino acids. This pioneering work was followed by Emil Fischer's isolation of proline from casein in 1901, which further advanced the characterization of cyclic amino acid structures.
The understanding of pyrrolidine stereochemistry and conformational behavior developed significantly throughout the twentieth century. The discovery of proline isomerization as a critical factor in protein folding, demonstrated by Brandts and colleagues in 1975, highlighted the importance of conformational flexibility in pyrrolidine-containing compounds. This work established that proline isomerization could serve as a rate-limiting step in protein folding processes, indicating the broader biological significance of pyrrolidine stereochemistry.
X-ray crystallographic studies beginning in the mid-1900s provided crucial structural insights into pyrrolidine-containing compounds. These investigations revealed that proteins could adopt multiple conformations, with proline residues frequently exhibiting distinct conformational states. The development of high-resolution crystallographic techniques enabled researchers to detect structural variations at the amino acid level, providing detailed information about pyrrolidine ring conformations in biological systems.
The specific development of synthetic methodologies for pyrrolidine-3-carboxylic acid derivatives emerged from the growing recognition of their pharmaceutical potential. Early synthetic approaches often involved time-consuming and complicated pathways, limiting their practical applications. However, advances in asymmetric synthesis and organocatalysis have led to more efficient synthetic routes, including the two-step synthesis methods that utilize readily available starting materials.
Relevance in Contemporary Chemical and Biochemical Research
Contemporary research on this compound and related derivatives spans multiple disciplines, reflecting their broad utility in modern science. In pharmaceutical research, these compounds have emerged as important intermediates for the synthesis of enzyme inhibitors and bioactive molecules. Recent studies have demonstrated their incorporation into novel arginase inhibitor designs, where pyrrolidine-3-carboxylic acid scaffolds provide the structural foundation for compounds exhibiting up to 1000-fold increases in potency compared to existing standards.
The compound's role in asymmetric synthesis represents another significant area of contemporary relevance. Research has shown that pyrrolidine-3-carboxylic acid derivatives can serve as effective organocatalysts for enantioselective transformations, including Michael addition reactions and Mannich-type reactions. These applications leverage the inherent chirality of the pyrrolidine ring system to induce stereoselectivity in various organic transformations, making them valuable tools for the synthesis of enantiomerically pure compounds.
In medicinal chemistry applications, this compound serves as a building block for drug discovery programs. Its structural features make it particularly suitable for the development of compounds targeting neurological disorders, where the pyrrolidine scaffold can interact with specific biological targets. The compound's ability to serve as a β-amino acid mimic also makes it valuable for the design of peptidomimetic compounds with enhanced metabolic stability.
Recent advances in synthetic methodology have made this compound more accessible for research applications. New synthetic routes, including organocatalytic asymmetric Michael addition reactions, have enabled the efficient preparation of highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives. These methodological improvements have expanded the compound's utility in both academic research and industrial applications.
Scope and Objectives of the Outline
This comprehensive examination of this compound aims to provide a thorough understanding of the compound's chemical and biological properties within the specified framework. The primary objective is to present detailed information about the compound's structural characteristics, physicochemical properties, and synthetic applications while maintaining strict focus on the molecular entity itself rather than broader pharmacological considerations.
The scope encompasses the fundamental chemical properties that define this compound, including its molecular structure, stereochemistry, and physical characteristics. Detailed examination of these properties provides the foundation for understanding the compound's behavior in various chemical environments and its utility as a synthetic intermediate. The analysis includes comprehensive data compilation from multiple sources to ensure accuracy and completeness of the presented information.
Contemporary research applications form a central component of this examination, with particular emphasis on the compound's role in modern synthetic chemistry and drug discovery. The scope includes discussion of recent methodological advances that have enhanced the compound's accessibility and utility, as well as emerging applications in various research fields. This perspective provides insight into the compound's current relevance and potential future developments.
属性
IUPAC Name |
(3S)-1-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGFIWDOHOWUOY-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653405 | |
| Record name | (3S)-1-Methylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952484-58-1 | |
| Record name | (3S)-1-Methyl-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952484-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-1-Methylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Method Overview
A prominent method involves the asymmetric Michael addition of carboxylate-substituted enones with nitroalkanes, catalyzed by organocatalysts, to produce enantiomerically enriched pyrrolidine derivatives, including (S)-1-Methylpyrrolidine-3-carboxylic acid.
Key Findings
Reaction Scheme
Enolate formation from methylmalonate derivative → Michael addition to α,β-unsaturated carbonyl compound → Cyclization and subsequent functionalization to yield this compound.
Catalysts and Conditions
- Organocatalysts such as chiral secondary amines or bifunctional catalysts are employed to induce enantioselectivity.
- Solvent systems include tetrahydrofuran (THF) or dichloromethane (DCM), with reactions typically run at room temperature under inert atmosphere.
- Hydrogenation steps, often using chiral metal catalysts, can further improve enantiomeric purity.
Data Table: Representative Reaction Parameters
| Step | Catalyst | Solvent | Temperature | Time | Enantiomeric Excess | Yield |
|---|---|---|---|---|---|---|
| 1 | Chiral amine | THF | Room temp | 24 h | 97% ee | 75% |
| 2 | Pd/C (enantioselective hydrogenation) | Ethanol | 0°C | 20 h | >99% ee | 85% |
Synthetic Route Using SN2 and Hydrogenation
Route Description
- Starting with diethyl methylmalonate, an SN2 reaction with dibromoethane generates a key intermediate.
- Enolate formation via sodium hydride (NaH) facilitates substitution, followed by reduction and cyclization steps.
- Final deprotection and hydrogenation steps yield the (S)-enantiomer with high purity.
Key Steps
- Enolate Formation: Malonate reacts with dibromoethane under basic conditions.
- Cyclization: Intramolecular cyclization forms the pyrrolidine ring.
- Hydrogenation: Catalytic hydrogenation with chiral catalysts ensures enantiomeric purity.
Data Table: Synthetic Route Summary
| Step | Reagents | Conditions | Yield | Enantiomeric Purity |
|---|---|---|---|---|
| 1 | NaH, dibromoethane | Reflux | 80% | - |
| 2 | Hydrazine, MeOH | Reflux | 70% | - |
| 3 | Hydrogen, Pd/C | 30°C, 40 bar | 85% | >99% ee |
Patent-Driven Enantioselective Hydrogenation
Patent Insights
- A patented process describes the enantioselective hydrogenation of pyrrolidine derivatives to produce this compound with high enantiomeric purity.
- The process employs chiral ruthenium or rhodium catalysts under moderate conditions, achieving yields exceeding 99% and enantiomeric purities over 99.9%.
Process Highlights
- Catalyst preparation involves chiral ligands such as BINAP derivatives.
- Reaction conditions are optimized for temperature (~30°C) and pressure (~40 bar H₂).
- Post-reaction purification involves alkaline extraction and crystallization.
Data Table: Patent Process Parameters
| Catalyst | Ligand | Temperature | Pressure | Yield | Enantiomeric Excess |
|---|---|---|---|---|---|
| Ru(OAc)₂ | BINAP | 30°C | 40 bar | >99% | >99.9% |
Optimization and Reaction Conditions
Synthesis Optimization
- Reaction conditions such as solvent choice, temperature, and catalyst loading significantly influence yield and enantioselectivity.
- Use of dry solvents and inert atmospheres reduces racemization risks.
- Catalytic hydrogenation under mild conditions prevents over-reduction and maintains stereochemistry.
Notes on Scalability
- The described methods are adaptable for scale-up, with careful control of reaction parameters to maintain enantiomeric purity.
- Cost-effective catalysts and recyclable reaction media improve economic viability.
化学反应分析
Types of Reactions: (S)-1-Methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols or amines.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Chemistry
(S)-1-Methylpyrrolidine-3-carboxylic acid serves as a chiral building block in organic synthesis. It is instrumental in creating complex molecules, particularly in the pharmaceutical industry. Its ability to form diverse analogs allows researchers to explore various chemical pathways and interactions.
| Application | Description |
|---|---|
| Chiral Building Block | Used in synthesizing pharmaceuticals and complex organic molecules. |
| Reaction Mechanisms | Participates in oxidation, reduction, and substitution reactions, yielding various derivatives. |
Biology
Research indicates that (S)-MCP may interact with biological systems, potentially influencing enzyme activity or receptor binding. This interaction is essential for understanding its role in drug development and therapeutic applications.
- Potential Therapeutic Applications : Studies have explored (S)-MCP's use in developing drugs targeting neurodegenerative diseases, epilepsy, and inflammation.
- Biological Activity : The compound can act as a ligand for specific receptors, modulating their activity and influencing biochemical pathways .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an analgesic agent due to its ability to alleviate pain in various medical conditions . Its derivatives are also being studied for their pharmacological effects.
| Medical Use | Description |
|---|---|
| Analgesic Agent | Potential to alleviate pain in various conditions. |
| Drug Development | Intermediate for synthesizing drugs with specific therapeutic targets. |
Case Study 1: Drug Development for Neurodegenerative Diseases
Research has highlighted the potential of (S)-MCP in developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's structural properties allow it to be modified into analogs that can effectively cross the blood-brain barrier, enhancing its therapeutic efficacy.
Case Study 2: Anti-inflammatory Applications
Studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties. These compounds have been tested in vitro and in vivo for their ability to reduce inflammation markers, suggesting potential therapeutic benefits in conditions like arthritis .
作用机制
The mechanism of action of (S)-1-Methylpyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the pyrrolidine ring can engage in hydrophobic interactions, contributing to the compound’s overall activity.
相似化合物的比较
Enantiomeric Comparison: (S)- vs. (R)-Enantiomer
The (R)-enantiomer (CAS 952484-55-8) shares identical molecular weight and formula but differs in spatial configuration. Key distinctions include:
- Synthesis Purity : The (R)-enantiomer is available at 96% purity (vs. 97% for the (S)-form) .
- Commercial Pricing: The (R)-enantiomer is priced at $155–$4,865 (enovation), while the (S)-form is sold at $777–$1,525 (Advanced ChemBlocks) .
- Application : Both enantiomers are used in asymmetric synthesis, but their biological activities may differ due to stereoselective interactions.
Racemic Mixture vs. Enantiopure Form
The racemic mixture (CAS 412281-11-9, similarity score 0.97 ) lacks stereochemical specificity, impacting its utility in enantioselective reactions. For example:
- Chromatographic Separation : The racemic form requires additional steps to resolve enantiomers, increasing production costs .
- Biological Activity : Enantiopure (S)-forms often exhibit higher target affinity in drug candidates compared to racemic mixtures .
Substituent Variations in Pyrrolidine-3-carboxylic Acid Derivatives
Positional Isomers
Functional Group Modifications
- 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9):
- 1-Benzyl-3-methylpyrrolidine-3-carboxylic Acid (CAS 181114-74-9):
Aromatic and Heterocyclic Derivatives
- (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic Acid (CAS N/A):
- 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic Acid (CAS 1086380-66-6):
Salt Forms and Stability
- (S)-1-Methylpyrrolidine-3-carboxylic Acid Hydrochloride (CAS 2361330-10-9):
生物活性
(S)-1-Methylpyrrolidine-3-carboxylic acid, a chiral compound derived from pyrrolidine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a five-membered nitrogen-containing heterocyclic structure with a carboxylic acid functional group. Its specific stereochemistry (S configuration) influences its interactions with biological targets. The compound's molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, while the pyrrolidine ring engages in hydrophobic interactions. These properties enable the compound to modulate biochemical pathways effectively .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed inhibition zones of 17 mm for E. coli and 15 mm for S. aureus, indicating moderate antibacterial activity .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 17 |
| Staphylococcus aureus | 15 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Notably, it has been shown to induce apoptosis in human breast cancer cell lines (MCF-7), with an IC50 value of approximately 30 μM after 48 hours of treatment. The mechanism involves oxidative stress and DNA damage, contributing to its cytotoxic effects against tumors .
Case Study: Anticancer Research
- Cell Line: MCF-7 (human breast cancer)
- Treatment Duration: 48 hours
- IC50 Value: 30 μM
- Mechanism: Induction of apoptosis and cell cycle arrest at G1 phase.
Enzyme Inhibition Studies
This compound has also been investigated for its potential to inhibit various enzymes involved in metabolic pathways. Its ability to act as a ligand suggests that it may modulate the activity of molecular targets, leading to diverse pharmacological effects .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted.
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 5-(dimethylamino)-2-nitrobenzoate | Additional methyl group on amino nitrogen | Similar antimicrobial effects |
| Methyl 5-(ethylamino)-2-nitrobenzoate | Ethyl group instead of methyl | Potentially lower activity |
| Methyl 5-(methylamino)-2-aminobenzenecarboxylate | Amino group instead of nitro | Increased cytotoxicity |
常见问题
Basic Research Questions
Q. What synthetic routes are recommended for obtaining enantiomerically pure (S)-1-Methylpyrrolidine-3-carboxylic acid?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries. For example, stereochemical control in pyrrolidine derivatives often employs L-proline-based catalysts to induce the desired (S)-configuration . Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column) is critical to verify enantiomeric excess (>99%) .
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to compare chemical shifts with known stereoisomers. Coupling constants in NOESY/ROESY experiments can reveal spatial proximity of substituents .
- X-ray Crystallography : Resolve the crystal structure to unambiguously determine the (S)-configuration .
- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for validated stereochemistry .
Q. What analytical techniques are optimal for assessing the purity of this compound?
- Methodological Answer :
- HPLC/GC : Utilize reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in mobile phase) to quantify purity (>98%). GC-MS is suitable for volatile derivatives .
- Elemental Analysis : Confirm elemental composition (C, H, N) within 0.3% of theoretical values .
- Melting Point Analysis : Compare observed mp with literature data (e.g., 185–186.5°C for structurally related compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., methyl group position, carboxylic acid bioisosteres) and test in standardized assays .
- Meta-Analysis : Cross-reference data from multiple models (e.g., in vitro enzymatic assays vs. in vivo pharmacokinetics) to identify confounding variables (e.g., solubility, metabolic stability) .
- Computational Docking : Use molecular dynamics simulations to predict binding modes and explain discrepancies in inhibitory potency .
Q. What experimental designs are effective for studying the role of this compound in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate/enzyme concentrations to determine inhibition type (competitive/non-competitive) and values .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to assess entropy-driven vs. enthalpy-driven interactions .
- Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues for inhibitor binding .
Q. How can computational methods predict the reactivity of this compound in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- ADMET Modeling : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .
- pKa Prediction : Employ MarvinSketch or ACD/Labs to estimate carboxylic acid dissociation constants, guiding salt formation strategies .
Q. What strategies mitigate stability challenges of this compound in aqueous solutions?
- Methodological Answer :
- pH Stability Profiling : Conduct accelerated degradation studies across pH 1–13 (25–40°C) to identify optimal storage conditions (e.g., pH 6–7 buffers) .
- Lyophilization : Freeze-dry the compound to enhance shelf-life, with residual moisture <1% .
- Excipient Screening : Test stabilizers (e.g., cyclodextrins, surfactants) to prevent aggregation or hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
